Methyl 5-bromo-2-iodo-3-methylbenzoate
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Overview
Description
Methyl 5-bromo-2-iodo-3-methylbenzoate: is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a methylbenzoate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl 3-methylbenzoate. The typical synthetic route includes:
Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-iodo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Formation of derivatives with various functional groups replacing the bromine or iodine atoms.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Methyl 5-bromo-2-iodo-3-methylbenzoate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-iodo-3-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, resulting in the synthesis of more complex molecules .
Comparison with Similar Compounds
- Methyl 5-bromo-2-chloro-3-methylbenzoate
- Methyl 5-bromo-2-fluoro-3-methylbenzoate
- Methyl 5-iodo-2-chloro-3-methylbenzoate
Comparison: Methyl 5-bromo-2-iodo-3-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to similar compounds with different halogen substitutions, it offers a broader range of synthetic applications and potential for creating diverse chemical structures .
Properties
IUPAC Name |
methyl 5-bromo-2-iodo-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSJATVGRAIABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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